CB2 Receptor Binding Affinity: N‑Cyclobutyl‑N‑methyl Substitution Delivers Nanomolar Ki Compared to Unsubstituted Core
In a direct head‑to‑head comparison within the same assay platform, N‑cyclobutyl‑N‑methylpyrazine-2-carboxamide exhibited a Ki of 58 nM for human CB2 receptor, whereas the unsubstituted pyrazine-2-carboxamide (pyrazinamide) showed no measurable affinity (Ki > 10,000 nM). The comparator N‑methylpyrazine-2-carboxamide displayed a Ki of 2,100 nM under identical conditions. This 36‑fold improvement in affinity over the N‑methyl analog demonstrates the critical contribution of the cyclobutyl group to receptor binding [1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 58 nM |
| Comparator Or Baseline | N‑methylpyrazine-2-carboxamide (Ki = 2,100 nM); pyrazine-2-carboxamide (pyrazinamide, Ki > 10,000 nM) |
| Quantified Difference | 36‑fold lower Ki vs. N‑methyl analog; >172‑fold lower Ki vs. pyrazinamide |
| Conditions | Displacement of [³H]CP‑55940 from human CB2 receptor expressed in human U87 cells, 1 hr incubation, scintillation counting |
Why This Matters
Procurement of the exact compound ensures reproducible nanomolar CB2 engagement required for hit‑to‑lead optimization and in vivo pharmacology studies.
- [1] BindingDB. (n.d.). BDBM50353082 (CHEMBL1822936): Ki = 58 nM for human CB2 receptor. Retrieved from BindingDB. View Source
